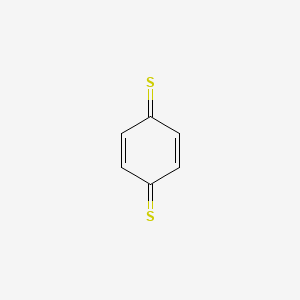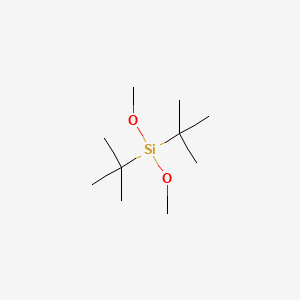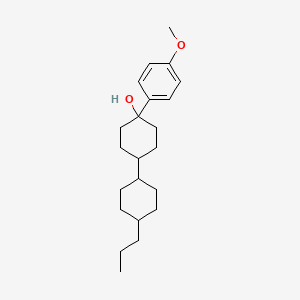
Dithio-p-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dithio-p-benzoquinone is a sulfur-containing quinone derivative, characterized by the presence of two sulfur atoms replacing the oxygen atoms in the benzoquinone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dithio-p-benzoquinone can be synthesized through several methods. One common approach involves the reaction of p-benzoquinone with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C and a slightly acidic pH to facilitate the formation of the dithio compound.
Industrial Production Methods: Industrial production of this compound often involves the large-scale oxidation of hydroquinone derivatives in the presence of sulfur-containing reagents. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions: Dithio-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted quinones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dithio-p-benzoquinone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its redox properties.
Industry: It is used in the production of dyes, pigments, and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of dithio-p-benzoquinone involves its redox properties. The compound can undergo reversible oxidation and reduction, making it an effective electron carrier. This redox cycling can generate reactive oxygen species, which can interact with various molecular targets, including proteins, DNA, and cellular membranes, leading to potential therapeutic effects.
Similar Compounds:
Benzoquinone: Lacks sulfur atoms and has different redox properties.
Naphthoquinone: Contains a larger aromatic system and exhibits different chemical reactivity.
Anthraquinone: Has a more complex structure with additional aromatic rings.
Uniqueness: this compound is unique due to the presence of sulfur atoms, which impart distinct chemical and biological properties. Its ability to participate in redox reactions and form various derivatives makes it a versatile compound in both research and industrial applications.
Eigenschaften
| 84615-33-8 | |
Molekularformel |
C6H4S2 |
Molekulargewicht |
140.2 g/mol |
IUPAC-Name |
cyclohexa-2,5-diene-1,4-dithione |
InChI |
InChI=1S/C6H4S2/c7-5-1-2-6(8)4-3-5/h1-4H |
InChI-Schlüssel |
XTXHUAJQPRGJDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=S)C=CC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(3,4,5-Trimethoxyphenyl)methoxy]piperidine](/img/structure/B14422138.png)




